N-(2-ethoxybenzyl)glycine
Description
Contextualization within N-Substituted Glycine (B1666218) Derivative Chemistry
N-substituted glycine derivatives are characterized by the attachment of a substituent group to the nitrogen atom of glycine, the simplest amino acid. nih.govacs.org This structural modification of the basic glycine framework allows for the creation of a vast array of molecules with tailored chemical and physical properties. nih.govacs.org Glycine itself is the only achiral proteinogenic amino acid, possessing a hydrogen atom as its side chain. wikipedia.orgscienceinfo.com The substitution on the nitrogen atom introduces structural complexity and diversity, influencing factors such as solubility, lipophilicity, and interaction with biological targets. researchgate.netmdpi.com These derivatives are integral to various fields, including medicinal chemistry and materials science. nih.govresearchgate.net
The core structure of N-substituted glycines, often referred to as peptoids, provides a robust scaffold for chemical modification. nih.gov This adaptability has made them valuable tools in the development of new molecular entities with specific functions.
Historical Development and Significance of Glycine Derivatives in Academic Inquiry
The study of glycine and its derivatives has a long and rich history in scientific research. Glycine was one of the first amino acids to be isolated from a protein in the early 19th century. Its simple structure has made it a fundamental model for understanding the chemical and physical properties of amino acids and proteins. wikipedia.orgscienceinfo.com
A significant milestone in the field was the development of solid-phase synthesis for N-substituted glycine oligomers, or peptoids, by Zuckermann and colleagues in 1992. nih.gov This innovation dramatically simplified the creation of large libraries of these compounds, paving the way for extensive research into their structure and function. nih.gov Historically, research has focused on understanding how N-substitution affects the conformation and biological activity of these molecules. nih.gov This has led to their investigation in areas such as drug discovery and biomaterial development. nih.govavidorganics.net
Current Research Landscape and Emerging Academic Themes for N-(2-ethoxybenzyl)glycine and Related Structures
Current research on N-substituted glycine derivatives, including this compound, is vibrant and multifaceted. A major theme is the development of novel synthetic methodologies, particularly those that are more efficient and environmentally friendly, such as green synthesis approaches. nih.govacs.org Recent studies have explored photocatalytic methods for the functionalization of glycine derivatives, allowing for the creation of complex and unnatural amino acids under mild conditions. acs.orgacs.org
There is also a strong focus on the biological applications of these compounds. Researchers are investigating their potential as therapeutic agents, with studies exploring their anti-inflammatory, anticancer, and antimicrobial properties. avidorganics.netontosight.airesearchgate.net The ability of N-substituted glycines to mimic peptide structures while being resistant to proteolytic degradation makes them particularly attractive for drug development. nih.gov Furthermore, the discovery of N-(2-aminoethyl)glycine (AEG), a backbone for peptide nucleic acids, in cyanobacteria has opened up new avenues of research into the potential role of glycine derivatives in the origins of life. plos.org
Rationale and Scholarly Objectives for Investigating this compound
The primary scholarly objectives for studying this compound include:
Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and thoroughly characterizing its structural and physicochemical properties using techniques such as NMR and mass spectrometry.
Structural Analysis: Investigating the three-dimensional structure of the molecule to understand how the 2-ethoxybenzyl group influences its conformation.
Exploring Potential Applications: Assessing the potential of this compound as a building block in the synthesis of more complex molecules, such as peptidomimetics or other biologically active compounds.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.245 |
IUPAC Name |
2-[(2-ethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-9(10)7-12-8-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
YWMBIQKLIBKDJE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Ethoxybenzyl Glycine
Optimization of Reaction Conditions for N-(2-ethoxybenzyl)glycine Synthesis
The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and reactant stoichiometry is crucial for developing a robust and scalable process.
The choice of solvent can significantly influence reaction rates and outcomes in organic synthesis. nih.gov For the N-alkylation of glycine (B1666218) derivatives, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the rate of Sₙ2 reactions.
In contrast, reductive amination protocols are frequently carried out in protic solvents like methanol (B129727) or ethanol, which are suitable for both the formation of the imine intermediate and the subsequent reduction step. google.com Aqueous media are also gaining attention as a "green" solvent alternative, particularly for reactions involving water-soluble starting materials like glycine. nih.govresearchgate.net The solvent's polarity and ability to participate in hydrogen bonding can affect the stability of intermediates and transition states, thereby altering the reaction pathway and efficiency. nih.gov
Table 2: Influence of Solvent on N-Alkylation of Glycine Esters
| Solvent Type | Examples | Expected Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates cation, leaves nucleophile reactive |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Solvates and stabilizes the nucleophile via H-bonding, reducing reactivity |
Catalysis plays a pivotal role in modern synthetic chemistry by enabling efficient and selective transformations. In the context of this compound synthesis, catalysts are essential for both reductive amination and advanced N-alkylation methods.
For catalytic hydrogenation, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly employed. The activity and selectivity of these heterogeneous catalysts can be influenced by the choice of support, metal loading, and reaction conditions (e.g., hydrogen pressure and temperature).
In recent years, transition-metal-catalyzed N-alkylation reactions have emerged as powerful alternatives to traditional methods. acs.orgnih.gov Homogeneous catalysts based on palladium, copper, or nickel can facilitate the coupling of amines with a broader range of partners under milder conditions. acs.orgresearchgate.net For instance, nickel(II) complexes of glycine Schiff bases have been shown to be effective for α-alkylation reactions. nih.govresearchgate.net The design of ligands coordinated to the metal center is critical in these systems. Ligands, such as phosphines or N-heterocyclic carbenes, can modulate the metal's electronic properties and steric environment, thereby controlling the catalyst's reactivity, stability, and selectivity.
Synthetic Pathways and Green Chemistry Approaches for this compound
The synthesis of this compound, a substituted derivative of the amino acid glycine, is achievable through established organic chemistry methodologies. A primary route involves the reductive amination of 2-ethoxybenzaldehyde (B52182) with glycine. This approach, along with considerations for environmentally benign synthesis and effective purification techniques, is crucial for the efficient production of this compound.
Synthetic Methodologies and Chemical Transformations
A prevalent method for the synthesis of N-substituted glycine derivatives like this compound is reductive amination. This two-step process begins with the reaction of a carbonyl compound, in this case, 2-ethoxybenzaldehyde, with an amine, glycine, to form an imine or enamine intermediate. This is followed by the reduction of this intermediate to yield the final N-substituted glycine product.
The reaction can be generalized as follows:
Step 1: Imine Formation 2-ethoxybenzaldehyde + Glycine ⇌ Iminodiacetic acid derivative + H₂O
Step 2: Reduction Iminodiacetic acid derivative + Reducing Agent → this compound
Common reducing agents for this transformation include sodium cyanoborohydride or hydrogen gas with a metal catalyst such as palladium on carbon.
Temperature, Pressure, and Stoichiometric Considerations
The efficiency and outcome of the synthesis of this compound are significantly influenced by reaction conditions.
Temperature: The initial imine formation is often carried out at room temperature or with gentle heating. The subsequent reduction step's temperature depends on the chosen reducing agent. For instance, catalytic hydrogenation may require specific temperature ranges to ensure optimal catalyst activity and prevent side reactions. Some related syntheses of N-substituted glycines are conducted at temperatures ranging from ambient up to 60°C. For example, the synthesis of other glycine derivatives has been carried out at temperatures up to 80°C to ensure the reaction completes in a reasonable timeframe. googleapis.com
Pressure: When employing catalytic hydrogenation with hydrogen gas, the reaction is typically conducted under pressure. This can range from atmospheric pressure to several bars, depending on the specific catalyst and substrate. For other reductive amination methods not involving gaseous reagents, the reaction is generally performed at atmospheric pressure.
Stoichiometry: The molar ratios of the reactants are a critical factor in maximizing the yield of the desired product while minimizing the formation of byproducts. Typically, a slight excess of the amine (glycine) or the reducing agent may be used to ensure the complete conversion of the aldehyde. The stoichiometry must be carefully controlled to avoid the formation of di-substituted products or other impurities. In similar syntheses, molar ratios of the amine to the carbonyl compound are often optimized to achieve high yields.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Solvent-Free and Aqueous Media Syntheses
One of the core tenets of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of N-substituted glycine derivatives has been successfully demonstrated in aqueous media. nih.govacs.orgacs.orgresearchgate.net Performing the reductive amination of 2-ethoxybenzaldehyde with glycine in water would significantly improve the green profile of the synthesis by eliminating the need for volatile organic solvents. In some cases, solvent-free reactions, where the reactants themselves act as the reaction medium, can also be a viable green alternative, further reducing waste.
Atom Economy and Reaction Efficiency Analysis
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Maximizing atom economy is a key goal in green synthesis design, as it directly correlates with waste reduction at the molecular level.
Utilization of Renewable or Sustainable Feedstocks
While the direct precursors, 2-ethoxybenzaldehyde and glycine, are typically derived from petrochemical sources, a greener approach would involve their synthesis from renewable feedstocks. Research into the production of aromatic aldehydes and amino acids from biomass is an active area of investigation and could provide a more sustainable route to this compound in the future.
Purification and Isolation Techniques for this compound
The final stage in the synthesis of this compound is its purification and isolation to obtain a compound of high purity.
Common techniques for the purification of N-substituted glycine derivatives include:
Crystallization: This is a widely used method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical and is often determined empirically. The pH of the solution can also significantly affect the crystallization of glycine derivatives. nih.gov
Chromatography: Techniques such as column chromatography can be employed to separate the desired product from unreacted starting materials and byproducts. This method is particularly useful if the impurities have different polarities than the product.
Washing: The isolated solid can be washed with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. This helps to remove any residual impurities adhering to the surface of the crystals.
The selection of the most appropriate purification technique or combination of techniques will depend on the nature and quantity of the impurities present in the crude product.
Below is a table summarizing the key aspects discussed:
| Aspect | Details |
| Synthetic Methodology | Reductive amination of 2-ethoxybenzaldehyde with glycine. |
| Temperature | Typically ranges from ambient to moderate heating (e.g., up to 60-80°C). |
| Pressure | Atmospheric pressure for most methods; elevated pressure for catalytic hydrogenation. |
| Stoichiometry | Careful control of molar ratios is crucial to maximize yield and minimize byproducts. |
| Green Solvents | Aqueous media is a preferred green solvent. |
| Atom Economy | Can be high, especially with catalytic hydrogenation. |
| Purification Techniques | Crystallization, chromatography, and washing. |
Molecular Design, Structural Elucidation, and Derivatization of N 2 Ethoxybenzyl Glycine Analogues
Rational Design and Synthesis of N-(2-ethoxybenzyl)glycine Analogues
The rational design of analogues of this compound is rooted in established medicinal chemistry principles aimed at optimizing molecular properties. Aromatic rings are frequently incorporated into drug design to provide rigid scaffolds that can participate in various non-covalent interactions with biological targets, such as π-stacking. jocpr.comnih.govmdpi.com The N-substituted glycine (B1666218) framework offers a versatile platform for introducing diverse functionalities to explore structure-activity relationships.
Standard synthetic routes to N-substituted glycine derivatives, such as this compound, include the alkylation of glycine or its esters with a suitable benzyl (B1604629) halide (e.g., 2-ethoxybenzyl chloride) or, more commonly, through reductive amination. masterorganicchemistry.comacsgcipr.org The reductive amination pathway involves the reaction of an amine, in this case, 2-ethoxybenzylamine (B1581976), with glyoxylic acid or its ester, followed by reduction of the resulting imine intermediate. google.comscilit.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comscilit.comyoutube.com A green chemistry approach involves the reaction of an alkyl amine with chloroacetic acid in an aqueous medium. nih.govacs.org
The ethoxybenzyl group of this compound presents numerous opportunities for structural modification to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. researchgate.netpressbooks.pub Strategic placement of substituents on the aromatic ring can influence the molecule's interaction with biological targets and alter its absorption, distribution, metabolism, and excretion (ADME) profile. jocpr.comresearchgate.net
Key modifications can include:
Positional Isomerism: Moving the ethoxy group to the meta- (3-) or para- (4-) position of the benzyl ring to probe the spatial requirements of a target binding pocket.
Alkoxy Group Variation: Replacing the ethoxy group with other alkoxy moieties (e.g., methoxy, propoxy, isopropoxy) to fine-tune lipophilicity.
Introduction of Substituents: Incorporating various electron-donating or electron-withdrawing groups onto the aromatic ring. Common substituents include halogens (F, Cl, Br), alkyl groups (e.g., methyl), trifluoromethyl (CF₃), and nitro (NO₂) groups. These modifications can significantly alter the electronic properties and metabolic pathways of the molecule. mdpi.com
The synthesis of these analogues typically follows the same reductive amination or alkylation routes, starting with the appropriately substituted benzylamine (B48309) or benzyl halide. google.comnih.gov
Table 1: Potential Modifications to the Ethoxybenzyl Moiety
| Modification Type | Example Substituent/Position | Rationale |
|---|---|---|
| Positional Isomerism | N-(3-ethoxybenzyl)glycine | Probe spatial arrangement and binding interactions. |
| Positional Isomerism | N-(4-ethoxybenzyl)glycine | Alter dipole moment and interaction geometry. |
| Alkoxy Group Variation | N-(2-methoxybenzyl)glycine | Fine-tune steric bulk and lipophilicity. |
| Ring Substitution | N-(4-chloro-2-ethoxybenzyl)glycine | Introduce electronic effects and potential halogen bonding. |
| Ring Substitution | N-(2-ethoxy-5-nitrobenzyl)glycine | Incorporate a strong electron-withdrawing group. |
The carboxylic acid group is a key functional handle that can be readily converted into a variety of derivatives to alter polarity, solubility, and hydrogen bonding capacity. The most common derivatives are esters and amides. libretexts.org
Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl, ethyl, or tert-butyl ester) by reaction with an alcohol under acidic conditions (Fischer esterification) or by using reagents like thionyl chloride in alcohol. libretexts.orgpearson.comnih.gov These esters are often used as protected intermediates in synthesis or to increase lipophilicity. yakhak.org
Amidation: Amide derivatives can be synthesized by activating the carboxylic acid with a coupling agent (such as DCC or EDC) followed by reaction with a primary or secondary amine. researchgate.net This allows for the introduction of a wide range of substituents.
Hydroxamic Acids: Conversion to a hydroxamic acid can be achieved by reacting an activated carboxylic acid or an ester with hydroxylamine (B1172632). acs.orgnih.goveurjchem.com This functional group is a known metal-chelating moiety and is present in a number of biologically active molecules. nih.gov
Table 2: Derivatives of the Glycine Carboxylic Acid Functionality
| Derivative Type | Structure | General Synthetic Method |
|---|---|---|
| Methyl Ester | R-COOCH₃ | Reaction with Methanol (B129727)/H⁺ or Methanol/SOCl₂ |
| Ethyl Ester | R-COOCH₂CH₃ | Reaction with Ethanol/H⁺ |
| Unsubstituted Amide | R-CONH₂ | Activation (e.g., with EDC) followed by reaction with ammonia. |
| N-Substituted Amide | R-CONHR' | Activation followed by reaction with a primary amine (R'NH₂). |
| Hydroxamic Acid | R-CONHOH | Reaction of ester or activated acid with hydroxylamine (NH₂OH). |
R represents the N-(2-ethoxybenzyl)glycinyl moiety.
While this compound itself is achiral, the introduction of a substituent at the α-carbon of the glycine backbone creates a chiral center, leading to enantiomeric forms. The asymmetric synthesis of these α-substituted analogues is a key objective in medicinal chemistry, as different enantiomers often exhibit distinct biological activities. ineosopen.orgrsc.orgnih.gov
Methods for achieving stereoselectivity include:
Chiral Auxiliaries: A chiral auxiliary can be attached to the glycine nitrogen or carboxyl group to direct the stereoselective alkylation of the α-carbon. The auxiliary is then removed to yield the enantiomerically enriched product.
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of a reaction, such as the alkylation or amination of a suitable precursor. nih.gov
Chiral Resolution: A racemic mixture of a chiral analogue can be separated into its constituent enantiomers. wikipedia.org A common method is diastereomeric salt formation, where the racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base, such as tartaric acid or a chiral amine) to form diastereomeric salts. wikipedia.org These salts, having different physical properties, can be separated by fractional crystallization. The resolving agent is then removed to liberate the pure enantiomers. wikipedia.org Enzymatic methods, using stereoselective enzymes like amino acid amidases, can also be employed for dynamic kinetic resolution. nih.gov
Spectroscopic Characterization for Structural Elucidation
The unambiguous determination of the structure of this compound and its analogues relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for each part of the molecule. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The benzyl methylene protons (Ar-CH₂-N) and the glycine methylene protons (N-CH₂-COOH) would appear as singlets, though their chemical shifts would be distinct. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the ethoxy carbons, the two methylene carbons, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the carboxylic acid, which typically appears far downfield (~170-180 ppm).
2D NMR: Two-dimensional NMR techniques are essential for definitive structural assignment, especially for complex analogues. omicsonline.orgnmims.edunih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for example, confirming the connectivity between the methyl and methylene protons of the ethoxy group. uzh.ch
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecular framework, such as linking the benzyl methylene protons to the aromatic ring carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COOH | Variable, broad | ~172 |
| Aromatic C-O | - | ~157 |
| Aromatic CH | ~6.8-7.3 | ~111-130 |
| Aromatic C-CH₂ | - | ~128 |
| Ar-O-CH₂-CH₃ | ~4.1 (q) | ~64 |
| Ar-CH₂-N | ~4.0 (s) | ~51 |
| N-CH₂-COOH | ~3.4 (s) | ~49 |
| Ar-O-CH₂-CH₃ | ~1.4 (t) | ~15 |
Predicted values are based on typical ranges for similar functional groups. Solvent is assumed to be DMSO-d₆ or CDCl₃.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used.
Molecular Weight Determination: In positive ion mode ESI-MS, this compound (MW = 209.23 g/mol ) would be expected to show a prominent pseudomolecular ion peak at an m/z (mass-to-charge ratio) of 210.2, corresponding to the protonated molecule [M+H]⁺.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation to produce daughter ions. This provides valuable structural information. nih.gov Common fragmentation pathways for N-benzyl amino acids involve cleavage at the bonds adjacent to the nitrogen atom. rsc.orgcore.ac.uk
Loss of H₂O and CO: A common initial fragmentation for protonated amino acids is the neutral loss of water (18 Da) followed by the loss of carbon monoxide (28 Da).
Benzyl C-N Bond Cleavage: A characteristic fragmentation is the cleavage of the C-N bond connecting the benzyl group to the glycine nitrogen. This would lead to the formation of a stable 2-ethoxybenzyl cation or tropylium (B1234903) ion at m/z 135.
Glycine Backbone Cleavage: Fragmentation can also occur within the glycine moiety, such as the loss of the entire carboxylic acid group as CO₂ (44 Da).
Table 4: Predicted ESI-MS Fragmentation Ions for this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 210.2 | [M+H]⁺ | Protonated Parent Molecule |
| 192.2 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 164.2 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 135.1 | [C₉H₁₁O]⁺ | 2-ethoxybenzyl cation from C-N bond cleavage. |
| 76.0 | [C₂H₆NO₂]⁺ | Protonated glycine fragment. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic analysis provides valuable information about the functional groups and electronic transitions within a molecule. For N-substituted glycine derivatives, IR and UV-Vis spectroscopy are fundamental characterization techniques. nih.govacs.org
Infrared (IR) Spectroscopy
Typically, the IR spectra of these compounds exhibit a broad region with multiple bands in the range of 2350–3400 cm⁻¹, which corresponds to the stretching vibrations of the O-H, N-H, and C-H groups. The presence of a carboxylic acid group gives rise to a distinct C=O stretching vibration, usually observed between 1700 and 1750 cm⁻¹. Furthermore, the N-H bending vibrations of the amino group are typically found in the range of 1630–1550 cm⁻¹. acs.org The stretching of the NH₂⁺ group in amino acid salts can also be observed in a similar region. For glycine and its derivatives, the ionized carboxylate group (COO⁻) and the protonated amino group (NH₃⁺) are key features in their vibrational spectra. nih.gov
A comparative table of characteristic IR absorption bands for analogous N-substituted glycine derivatives is presented below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3400 - 2400 (broad) |
| N-H (Amine Salt) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1750 - 1700 |
| N-H (Amine) | Bending | 1630 - 1550 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1260 - 1000 |
| C-N | Stretching | 1250 - 1020 |
This table presents generalized data for N-substituted glycine derivatives based on available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states. For compounds like this compound, the absorption in the UV region is primarily due to the electronic transitions within the benzene ring.
The electronic absorption spectra of glycine and its simple derivatives show that absorption starts high at around 200 nm and decreases significantly by 240 nm. sielc.com For aqueous solutions of glycine, a negligible absorption is observed near 270 nm. nih.gov The presence of the ethoxybenzyl group in this compound would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity, due to the extension of the chromophore system.
X-ray Crystallography for this compound and Derivative Structures
While the specific crystal structure of this compound has not been reported in the reviewed literature, studies on glycine and its various derivatives provide a framework for understanding its likely solid-state structure. Glycine itself is known to exist in different polymorphic forms (α, β, and γ), each with a distinct crystal structure and space group. ed.ac.uk
For N-substituted glycine derivatives, the crystal packing is significantly influenced by hydrogen bonding interactions involving the carboxylic acid and the secondary amine groups. These interactions often lead to the formation of complex hydrogen-bonded networks, such as chains or sheets.
The crystallographic data for a related N-benzyl derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, reveals a monoclinic crystal system with the space group P2₁/n. Its structure is stabilized by both intramolecular and intermolecular hydrogen bonds. It is plausible that this compound and its derivatives would exhibit similar intricate hydrogen-bonding patterns, dictating their solid-state architecture.
Below is a table summarizing the crystallographic data for different polymorphs of glycine, which serves as a foundational reference for its derivatives.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| α-Glycine | Monoclinic | P2₁/n | 5.102 | 11.971 | 5.458 | 111.70 |
| β-Glycine | Monoclinic | P2₁ | 5.077 | 6.268 | 5.380 | 113.20 |
| γ-Glycine | Hexagonal | P3₁ | 7.037 | 7.037 | 5.483 | 120.00 |
Data for glycine polymorphs are provided as a reference for the parent amino acid structure. ed.ac.uk
Further research involving the synthesis and single-crystal X-ray diffraction of this compound is necessary to definitively determine its crystal structure and elucidate the specific intermolecular forces that govern its molecular packing.
Computational Chemistry and Theoretical Investigations of N 2 Ethoxybenzyl Glycine
Quantum Chemical Calculations of N-(2-ethoxybenzyl)glycine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure of this compound can be thoroughly investigated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. Such analyses reveal the distribution of electrons within the molecule and provide insights into its reactivity. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com
From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify the molecule's reactivity. These descriptors provide a detailed profile of the molecule's electronic behavior.
Table 1: Calculated Quantum Chemical Parameters for this compound Note: The following data are representative values based on DFT calculations for analogous N-substituted glycine (B1666218) derivatives and are intended for illustrative purposes.
| Parameter | Formula | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.25 | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | -1.15 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | -EHOMO | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.15 | Energy released when an electron is added |
| Absolute Electronegativity (χ) | (I + A) / 2 | 3.70 | Tendency to attract electrons |
| Absolute Hardness (η) | (I - A) / 2 | 2.55 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.196 | Reciprocal of hardness, indicates higher reactivity |
This compound is a flexible molecule with several rotatable bonds. Its biological activity is intrinsically linked to its three-dimensional shape, making conformational analysis a crucial step in its theoretical investigation. Computational methods are employed to explore the potential energy surface (PES) of the molecule to identify stable, low-energy conformations. acs.org
A common technique is a systematic scan of the torsion angles of key rotatable bonds, followed by geometry optimization of the resulting structures. This process maps out the conformational space and identifies local and global energy minima. The results can be visualized as a conformational energy landscape, which shows the relative energies of different conformers. It is known that ligands often bind to proteins in conformations that are not the global minimum in solution, with strain energies of up to 9 kcal/mol being tolerated in some cases. researchgate.net
Table 2: Relative Energies of Stable Conformers of this compound Note: This table presents hypothetical data illustrating the typical energy differences between stable conformers identified through computational scans.
| Conformer ID | Key Torsion Angle 1 (τ1) | Key Torsion Angle 2 (τ2) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 (Global Minimum) | 178.5° | 65.2° | 0.00 | 65.1 |
| Conf-2 | -68.1° | 70.1° | 1.25 | 15.3 |
| Conf-3 | 175.3° | -72.4° | 1.80 | 8.2 |
| Conf-4 | -65.9° | -170.8° | 2.50 | 4.5 |
| Conf-5 | 75.2° | 175.5° | 3.10 | 2.1 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. DFT calculations can accurately forecast vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic shielding tensors for each nucleus. nih.govnih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). For Infrared (IR) spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net Comparing these predicted spectra with experimental data serves as a powerful validation of the computed molecular structure. nih.gov
Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound Note: The data below is a representative example of the correlation between calculated and experimental values for analogous molecules.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (carboxyl) | 173.5 | 172.8 | +0.7 |
| CH2 (glycine) | 50.2 | 49.9 | +0.3 |
| CH2 (benzyl) | 54.8 | 54.1 | +0.7 |
| C (aromatic, C-O) | 156.9 | 157.5 | -0.6 |
| CH2 (ethoxy) | 64.1 | 63.8 | +0.3 |
| CH3 (ethoxy) | 15.3 | 14.9 | +0.4 |
Molecular Dynamics Simulations of this compound
While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, especially in a complex environment like a biological system.
MD simulations can model how this compound behaves in an aqueous solution. In these simulations, the molecule is placed in a box of explicit water molecules, and the forces on each atom are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM). Newton's equations of motion are then solved iteratively to simulate the movement of every atom over time. rsc.org
Analysis of the simulation trajectory can reveal important information about solvation, such as the structure of the hydration shell around the molecule, the residence time of water molecules, and the molecule's diffusion coefficient. rsc.orgnih.gov For zwitterionic species like glycine and its derivatives, these simulations can also provide insights into aggregation behavior at different concentrations. rsc.orgnih.gov
Table 4: Typical Parameters for an MD Simulation of this compound in Water Note: The following table lists standard parameters for setting up an MD simulation.
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER or OPLS-AA |
| Water Model | TIP3P |
| Box Type | Cubic |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (Isothermal-isobaric) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
To understand how this compound might function as a therapeutic agent, its interactions with biological targets such as receptors or enzymes must be investigated. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecule. researchgate.net Once a plausible binding pose is identified, MD simulations can be used to assess the stability of the ligand-protein complex and to characterize the key intermolecular interactions in detail. nih.gov
These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein's binding site. Homology modeling and MD simulations have been successfully used to explore the binding of agonists and antagonists to receptors like the glycine receptor, revealing how ligand binding can induce conformational changes. researchgate.net Analyzing these interactions provides a rational basis for understanding the molecule's biological activity and for designing more potent and selective analogues.
Table 5: Analysis of Intermolecular Interactions between this compound and a Hypothetical Receptor Binding Site Note: This table illustrates the type of data obtained from analyzing an MD simulation of a ligand-protein complex.
| Ligand Group | Receptor Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| Carboxylate (-COO-) | Arg-118 | Salt Bridge | 2.8 | 95.2 |
| Carboxylate (-COO-) | Ser-152 | Hydrogen Bond | 3.1 | 78.5 |
| Amine (-NH-) | Asp-180 | Hydrogen Bond | 2.9 | 85.1 |
| Ethoxy (-OCH2CH3) | Phe-210 | Hydrophobic (π-alkyl) | 4.5 | 60.3 |
| Benzyl (B1604629) Ring | Trp-85 | Hydrophobic (π-π stacking) | 4.2 | 72.8 |
Molecular Docking and Binding Affinity Predictions for this compound
The process involves two main steps: predicting the ligand's conformation, position, and orientation within the binding site (a process known as posing), and then assessing the binding affinity. nih.gov These steps are governed by sampling algorithms and scoring functions, respectively. nih.gov A good docking protocol should ideally reproduce the experimental binding mode and rank it as the highest among all generated conformations. nih.gov By simulating how a molecule like this compound might interact with a potential protein target, researchers can gain insights into its potential biological activity and mechanism of action. iaanalysis.com
Disclaimer: The following data is purely illustrative and does not represent actual computational results for this compound. It is intended to demonstrate how results from a molecular docking study would typically be presented.
| Putative Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 | 50 |
| N-Myristoyltransferase 1 | -8.7 | 150 |
| Cannabinoid Receptor 1 (CB1) | -8.2 | 300 |
Ligand-Protein Interaction Profiling
Following the prediction of a binding pose through molecular docking, a detailed analysis of the interactions between the ligand and the protein is essential. Ligand-protein interaction profiling characterizes the non-covalent contacts that stabilize the complex. oup.com These interactions are crucial for molecular recognition and binding affinity. mtoz-biolabs.com
Several types of interactions are typically analyzed:
Hydrogen Bonds: These are critical for the specificity of ligand binding.
Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and the protein.
π-Stacking: Occurs between aromatic rings.
π-Cation Interactions: An interaction between a π system and an adjacent cation.
Salt Bridges: A combination of hydrogen bonding and electrostatic interactions between charged residues.
Water Bridges: Interactions mediated by a water molecule.
Halogen Bonds: Non-covalent interactions involving a halogen atom. oup.com
Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize these interactions from a given 3D structure of a complex, providing a detailed, atom-level understanding of the binding mode. oup.comoup.com This analysis is fundamental for optimizing lead compounds in drug design.
Disclaimer: This table presents a hypothetical interaction profile for this compound to illustrate the typical output of such an analysis. This is not based on actual experimental or computational data.
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carboxyl Oxygen | TYR 355 | 2.8 |
| Hydrogen Bond | Glycine Nitrogen | SER 530 | 3.1 |
| Hydrophobic Contact | Ethoxy Group | LEU 352 | 3.5 |
| Hydrophobic Contact | Benzyl Ring | VAL 523 | 3.9 |
Identification of Putative Molecular Targets
While standard docking requires a known protein target, computational methods can also be used to identify potential new targets for a given molecule. This process, often called inverse or reverse docking, screens a single ligand against a large library of protein structures to find potential binding partners. nih.gov This approach is valuable for elucidating a molecule's mechanism of action or understanding potential off-target effects. computorgchemunisa.org
The identification of putative targets is a critical step in drug discovery and can be complemented by other computational approaches, such as data mining and machine learning, which analyze large biological datasets to predict relationships between compounds and proteins. nih.govresearchgate.net By integrating structural information with systems-level data, these methods can generate hypotheses about a compound's biological role, which can then be validated experimentally. natureasia.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me
The process of developing a QSAR model involves several key steps:
Data Set Selection: A diverse set of molecules with known biological activities is chosen to serve as a training set. fiveable.me
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, geometric, electronic, and other types of descriptors.
Variable Selection: The most relevant descriptors that correlate with the biological activity are selected.
Model Construction: A mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to relate the selected descriptors to the activity. fiveable.meijsdr.org
Validation: The model's predictive power is rigorously tested, often using an external set of compounds not included in the training set. ijsdr.org
QSAR models are powerful tools in drug discovery, enabling the prediction of the activity of new, unsynthesized compounds and guiding the rational design of more potent analogues. fiveable.melibretexts.org
Disclaimer: The data in this table is for illustrative purposes only and does not represent a real QSAR model. It is intended to show the typical parameters used to describe such a model.
| Parameter | Description | Value |
|---|---|---|
| Equation | Mathematical model | Activity (logIC50) = 0.75LogP - 0.21TPSA + 1.5 |
| R² (Training Set) | Coefficient of determination | 0.85 |
| Q² (Cross-validation) | Cross-validated R² | 0.72 |
| R² (Test Set) | Predictive R² for external set | 0.81 |
| Descriptors | Molecular properties used | LogP (Lipophilicity), TPSA (Topological Polar Surface Area) |
In Vitro Biological Activity and Mechanistic Investigations of N 2 Ethoxybenzyl Glycine
Cellular Biological Effects of this compound
Studies on various cell lines would be necessary to determine the effects of this compound on cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression.
Until such research is conducted and published, a detailed and scientifically accurate article on the in vitro biological activity of this compound cannot be provided.
Antiproliferative and Cytotoxic Activities in Cell Lines
No specific studies detailing the antiproliferative or cytotoxic effects of this compound on any cancer or normal cell lines were identified in the public domain. While research on related N-substituted glycine (B1666218) derivatives has been conducted, showing that some analogs possess cytotoxic properties, no data is available for the 2-ethoxybenzyl substituted variant.
Antimicrobial Activity against Pathogens (in vitro)
There is no available research that has evaluated the in vitro antimicrobial activity of this compound against bacterial or fungal pathogens. Consequently, no data on its minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) could be retrieved.
Anti-inflammatory and Immunomodulatory Effects in Cell Culture Models
No published studies were found that investigated the anti-inflammatory or immunomodulatory properties of this compound in cell culture models. Therefore, information regarding its effects on inflammatory cytokine production, signaling pathways such as NF-κB, or immune cell function is not available.
Influence on Cellular Metabolism and Bioenergetics (in vitro)
The influence of this compound on cellular metabolism and bioenergetics has not been reported in the scientific literature. There are no available studies on its effects on processes such as glycolysis, oxidative phosphorylation, or mitochondrial function.
Analytical Methodologies for N 2 Ethoxybenzyl Glycine in Research Applications
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating N-(2-ethoxybenzyl)glycine from complex mixtures. The choice of method depends on the specific analytical goal, such as quantitative analysis, reaction monitoring, or purification.
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of amino acid derivatives like this compound. sielc.com Method development is critical to achieving accurate and reproducible results. For a polar compound such as this, reversed-phase HPLC is a common approach. helixchrom.com
A typical method would utilize a C18 column, which separates compounds based on their hydrophobicity. google.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, such as water with a pH modifier like formic acid or trifluoroacetic acid (TFA), to ensure good peak shape and retention. sielc.comhelixchrom.com Detection is commonly performed using a UV detector, as the benzyl (B1604629) group in this compound allows for strong ultraviolet absorbance. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. nii.ac.jpnih.gov
Interactive Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. sielc.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid group, improving peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent used to elute the compound from the reversed-phase column. google.com |
| Gradient Elution | 5% to 95% B over 15 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. google.com |
| Detection | UV at 210 nm and 254 nm | The benzene (B151609) ring provides UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. google.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being an amino acid derivative, is non-volatile due to its polar carboxylic acid and secondary amine groups. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. cityu.edu.hknih.gov
A common derivatization strategy involves silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis-(trimethylsilyl)-acetamide in pyridine (B92270) can be used for this purpose. nih.gov Once derivatized, the compound can be separated on a nonpolar or moderately polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca
Interactive Table 2: Typical GC Method for Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization Agent | BSTFA with 1% TMCS | A common and effective silylating agent for converting polar groups to volatile TMS ethers and esters. |
| Reaction | Heat at 70°C for 30 min | Ensures complete derivatization of the analyte. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min | Temperature gradient allows for the separation of derivatives from reactants and byproducts. |
| Detector | Flame Ionization Detector (FID) | A universal and sensitive detector for organic compounds. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.orgijpsr.com In the synthesis of this compound or in reactions where it is a starting material, TLC can be used to qualitatively track the consumption of reactants and the formation of products. thieme.de
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials and a co-spot containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a chamber with an appropriate solvent system (mobile phase). After development, the plate is dried and visualized, often using a UV lamp, as the aromatic ring in this compound is UV-active. nih.gov The disappearance of the reactant spot and the appearance of a new product spot in the reaction lane indicate the progression of the reaction. libretexts.org
Hyphenated Techniques for Comprehensive Analysis
For more comprehensive analysis, chromatographic systems are often coupled directly with powerful spectroscopic detectors. These "hyphenated" techniques provide a wealth of information, combining separation with definitive identification and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in modern analytical chemistry. They couple the high separation power of chromatography with the high sensitivity and specificity of mass spectrometry. taylorandfrancis.com
In LC-MS analysis of this compound, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this, generating protonated molecules [M+H]+. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight confirmation. nih.govnih.gov When operated in tandem MS (MS/MS) mode, the instrument can fragment the parent ion to produce a characteristic pattern, which can be used for structural confirmation and highly selective quantification. nih.gov
Similarly, GC-MS is used for the analysis of the volatile TMS derivative of this compound. researchgate.netasianpubs.org After separation on the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for identification. hmdb.ca Isotopic dilution mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard, can be employed for highly accurate quantification. researchgate.netasianpubs.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detailed structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell, allowing NMR spectra to be acquired directly on the separated compounds in real-time.
This technique is particularly valuable for the unambiguous identification of unknown impurities, degradation products, or metabolites related to this compound. While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the determination of its precise structure and stereochemistry. nih.govnih.gov Studies on analogous N-(2-aminoethyl)glycine glycoconjugates have utilized temperature-dependent ¹H NMR to investigate their rotameric structures, demonstrating the detailed conformational insights that NMR can provide. beilstein-journals.org LC-NMR makes it possible to obtain this level of structural detail for components of a complex mixture without the need for offline isolation of each peak.
Quantitative Analysis of this compound in Research Samples
While specific, validated analytical methods for the quantitative determination of this compound are not extensively detailed in the currently available scientific literature, established methodologies for analogous N-substituted glycine (B1666218) derivatives can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most prevalent and powerful technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
A hypothetical HPLC-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound would typically involve the following steps:
Sample Preparation: The initial step involves the extraction of this compound from the biological matrix. This is a critical step to remove interfering substances such as proteins, phospholipids, and salts, and to concentrate the analyte. Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol (B129727), is added to the sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte, which is then eluted with an appropriate solvent.
An internal standard (IS), a compound with similar physicochemical properties to the analyte (e.g., a stable isotope-labeled version of this compound), is typically added to the sample before extraction to correct for variability during sample processing and analysis.
Chromatographic Separation: The extracted sample is then injected into an HPLC system for the separation of this compound from other endogenous components. A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like N-substituted glycine derivatives. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation and peak shape.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. The transition from the precursor ion to the product ion is unique to the analyte, minimizing interference from other compounds.
Method Validation: A quantitative analytical method must be rigorously validated to ensure its reliability and accuracy. According to regulatory guidelines, a full validation should include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of the sample matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Hypothetical Research Findings:
In a hypothetical research setting, a validated HPLC-MS/MS method could be applied to a pharmacokinetic study of this compound in rats. Following oral administration, plasma samples would be collected at various time points and analyzed. The resulting concentration-time data would be used to determine key pharmacokinetic parameters.
Table 1: Hypothetical HPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatographic System | |
| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (IS) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Hypothetical Validation Summary for a Quantitative Method for this compound in Rat Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Metabolic Investigations of N 2 Ethoxybenzyl Glycine in Vitro and Pre Clinical Models
In Vitro Metabolic Stability and Biotransformation
Research on the metabolic stability of N-(2-ethoxybenzyl)glycine in in vitro systems, such as liver microsomes or hepatocytes, has not been published. Consequently, data regarding its half-life and intrinsic clearance, which are key indicators of metabolic stability, are not available. The process of biotransformation, which involves the chemical alteration of a compound by a biological system, has not been described for this compound.
Identification of Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450)
There are no available studies that identify the specific enzymatic pathways responsible for the metabolism of this compound. While Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism, their specific role in the biotransformation of this compound has not been investigated or reported.
Characterization of Metabolites Formed in Biological Systems (in vitro)
Due to the lack of biotransformation studies, no metabolites of this compound have been identified or characterized in in vitro biological systems.
Role of this compound as a Substrate or Modulator of Metabolic Enzymes (in vitro)
There is no information available to suggest that this compound acts as a substrate, inhibitor, or inducer of any metabolic enzymes, including the Cytochrome P450 family.
In contrast, studies on other glycine (B1666218) transporter 1 (GlyT1) inhibitors, such as BI 425809, have shown that metabolism is a critical aspect of their pharmacokinetic profile. For instance, in vitro studies have demonstrated that CYP3A4 is the primary enzyme responsible for the metabolism of BI 425809. However, it is crucial to note that these findings cannot be extrapolated to this compound due to structural differences between the molecules.
Advanced Research Perspectives and Chemical Biology Applications of N 2 Ethoxybenzyl Glycine
N-(2-ethoxybenzyl)glycine as a Chemical Probe in Biological Systems
N-substituted glycine (B1666218) derivatives are recognized as valuable scaffolds in the design of bioactive molecules and peptidomimetics. This foundation suggests that this compound could be developed into a sophisticated chemical probe to investigate complex biological systems.
Affinity labels are powerful tools for irreversibly binding to and identifying specific biomolecules within a complex cellular environment. The this compound scaffold could be chemically modified to incorporate a reactive group, such as an electrophile or a photoactivatable moiety. This modification would transform the molecule into an affinity label capable of forming a covalent bond with its biological target. The ethoxybenzyl group can influence the molecule's binding affinity and selectivity, potentially directing it to specific protein pockets or enzyme active sites.
| Probe Type | Reactive Group Example | Potential Application |
| Electrophilic Affinity Label | Fluorosulfonyl, epoxide | Covalent modification of nucleophilic residues (e.g., lysine, serine) in enzyme active sites. |
| Photoaffinity Label | Azide, diazirine | Covalent labeling of binding partners upon photoactivation, useful for identifying transient interactions. |
The development of such probes would enable researchers to "fish out" and identify the cellular targets of this compound or its more complex derivatives, providing insights into their mechanism of action.
Identifying the molecular targets of novel compounds is a critical step in drug discovery and chemical biology. This compound-based probes could be employed in various target identification strategies. In one approach, a tagged version of the molecule (e.g., with biotin (B1667282) or a fluorescent dye) could be synthesized. This tagged probe would allow for the isolation of its binding partners from cell lysates using affinity purification techniques, followed by identification via mass spectrometry.
Furthermore, should this compound or its derivatives exhibit a specific biological activity, these probes would be instrumental in validating the identified target. By demonstrating a correlation between the probe's binding to the target and the observed biological effect, researchers can confirm the target's role in the cellular pathway of interest.
Potential for this compound Scaffolds in Material Science and Catalysis
The applications of N-substituted glycines extend beyond biology into the realms of material science and catalysis. The this compound structure offers possibilities for the creation of novel materials and catalysts. N-substituted glycine oligomers, also known as peptoids, are a class of peptide mimics that are resistant to proteolytic degradation. This stability makes them attractive for various applications.
The incorporation of the 2-ethoxybenzyl side chain into a peptoid backbone could impart specific properties, such as altered hydrophobicity, solubility, and conformational preferences. These peptoids could be designed to self-assemble into defined nanostructures, such as sheets or helices, which could have applications in biomaterials, for instance as scaffolds for tissue engineering or as surfaces that resist biofouling. The ethoxy group could also serve as a coordination site for metal ions, opening up possibilities for the development of new catalysts where the peptoid scaffold acts as a ligand to control the reactivity and selectivity of the metal center.
Future Directions in Sustainable Synthesis and Biocatalysis for this compound
The increasing demand for environmentally friendly chemical processes drives the development of sustainable and biocatalytic synthetic methods.
Future research into the synthesis of this compound is likely to focus on greener approaches. This could involve the use of non-toxic solvents, such as water or bio-based solvents, and minimizing the use of hazardous reagents. One potential green synthesis route could involve the reaction of 2-ethoxybenzylamine (B1581976) with a glycine equivalent under mild, aqueous conditions.
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes such as imine reductases (IREDs) have shown promise in the asymmetric synthesis of N-substituted α-amino esters. A potential biocatalytic route to this compound could involve the reductive amination of a suitable keto-acid precursor with 2-ethoxybenzylamine, catalyzed by a specifically engineered IRED. This approach would not only be more sustainable but could also provide access to enantiomerically pure forms of the compound if a chiral center is introduced.
| Biocatalytic Approach | Enzyme Class | Potential Reaction | Advantages |
| Reductive Amination | Imine Reductase (IRED) | 2-ethoxybenzylamine + α-ketoacid | High enantioselectivity, mild reaction conditions. |
| Transamination | Transaminase | 2-ethoxybenzylamine + α-ketoacid | Use of readily available amino donors. |
Integration of this compound Research with Systems Biology and Omics Approaches
To fully understand the biological effects of this compound, its study can be integrated with systems biology and various "omics" technologies. These approaches provide a global view of the molecular changes within a cell or organism upon exposure to a compound.
For instance, if this compound is found to have a specific cellular effect, transcriptomics (analyzing changes in gene expression), proteomics (analyzing changes in protein levels), and metabolomics (analyzing changes in metabolite profiles) can be employed to uncover the underlying molecular pathways. This integrative approach can reveal not only the primary target of the compound but also its off-target effects and the broader cellular response.
By combining these omics datasets, researchers can construct a comprehensive network of the interactions of this compound within a biological system, leading to a deeper understanding of its function and potential applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2-ethoxybenzyl)glycine, and how are reaction conditions optimized to maximize yield and purity?
- Answer : The synthesis of this compound typically involves multi-step protocols, starting with the protection of glycine’s amine group (e.g., using tert-butoxycarbonyl (Boc) protection), followed by coupling with 2-ethoxybenzyl bromide under basic conditions. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., HOBt/DCC for amide bond formation). Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound after synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic and ethoxy substituents, while Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for [M+H]⁺). High-resolution MS and elemental analysis further corroborate the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different enzymatic assays?
- Answer : Contradictions may arise from assay variability (e.g., buffer pH, cofactor availability) or impurities in test compounds. To address this:
- Orthogonal assays : Use complementary techniques (e.g., fluorescence polarization and surface plasmon resonance) to cross-validate binding affinities.
- Purity verification : Employ HPLC (>99% purity) to exclude confounding impurities.
- Structural analogs : Compare activity with derivatives (e.g., chloro- or methoxy-substituted analogs) to identify critical functional groups .
Q. What experimental strategies are recommended for investigating the stability of this compound under physiological conditions?
- Answer : Stability studies should include:
- Kinetic profiling : Monitor degradation rates at varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) and temperatures (25–37°C) using UPLC/MS for quantification.
- Oxidative stress tests : Expose the compound to H₂O₂ or peroxidases to simulate metabolic degradation, with reaction progress tracked via TLC or NMR .
Q. How should researchers design experiments to elucidate the interaction of this compound with glycine receptors or enzyme targets?
- Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-strychnine for glycine receptors) in competitive binding studies.
- Enzyme inhibition kinetics : Perform Michaelis-Menten analyses with varied substrate concentrations to determine inhibition constants (Kᵢ).
- Structural studies : Co-crystallize the compound with target proteins (e.g., β-catenin TCF) for X-ray diffraction analysis, as demonstrated in peptoid-peptide macrocycle studies .
Q. What methodologies are effective for quantifying trace impurities or degradation products in this compound batches?
- Answer :
- HPLC-DAD/MS : Pair reverse-phase chromatography with diode-array detection (DAD) and MS to identify impurities via retention times and fragmentation patterns.
- Forced degradation : Stress samples under acidic, basic, or thermal conditions, then compare degradation profiles against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
